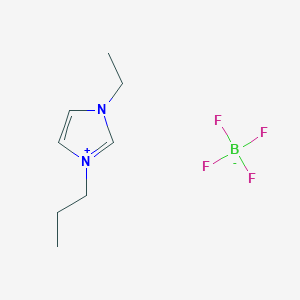

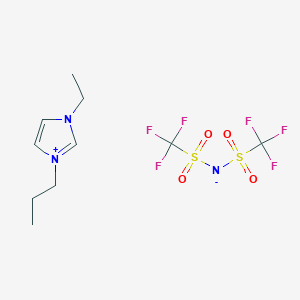

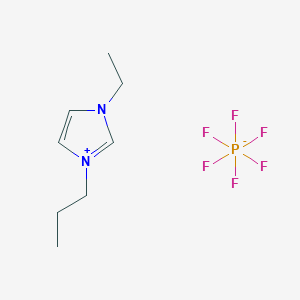

1-Ethyl-3-propylimidazolium hexafluorophosphate; 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Ethyl-3-propylimidazolium hexafluorophosphate is a type of ionic liquid that has gained significant attention in recent years for its unique physical and chemical properties. It is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries .

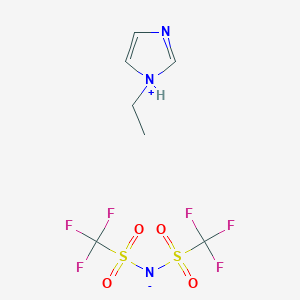

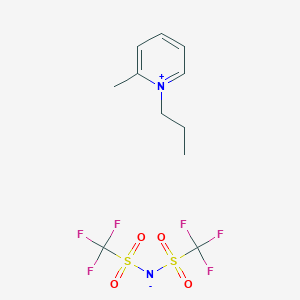

Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-propylimidazolium hexafluorophosphate is complex and involves multiple interactions. A total of six stable ion pair conformers were observed. There exist bifurcated doubly ionic H-bond interactions between the ion pairs .Chemical Reactions Analysis

The vapor over the liquid phase primarily consists of decomposition products under equilibrium conditions. Otherwise, the neutral ion pairs are the only vapor components under Langmuir conditions .Physical And Chemical Properties Analysis

The sum formula of 1-Ethyl-3-propylimidazolium hexafluorophosphate is C8H15F6N2P. It has a molecular weight of 284.18 and a melting point greater than room temperature .Wirkmechanismus

Target of Action

This compound is a type of ionic liquid , which are salts in a liquid state that have gained significant attention in recent years for their unique physical and chemical properties.

Mode of Action

Ionic liquids, such as 1-Ethyl-3-propylimidazolium hexafluorophosphate, are known for their excellent thermal stability, wide electrochemical windows, and negligible vapor pressure . These properties make them suitable for a variety of applications, including as electrolytes in energy storage devices . .

Biochemical Pathways

As an ionic liquid, it is primarily used in the field of energy storage, particularly in the fabrication of lithium-ion batteries

Result of Action

As an ionic liquid, its primary role in energy storage applications is to facilitate the transfer of ions, contributing to the overall performance of the device .

Vorteile Und Einschränkungen Für Laborexperimente

1-Ethyl-3-propylimidazolium hexafluorophosphate; 98% has many advantages for use in laboratory experiments. It is non-volatile, thermally stable, and can be used in a wide range of temperatures. Additionally, it is non-toxic and non-irritating, making it a safe and effective solvent. The main limitation of 1-Ethyl-3-propylimidazolium hexafluorophosphate; 98% is its cost; it is relatively expensive compared to other solvents.

Zukünftige Richtungen

There are a number of potential future directions for the use of 1-Ethyl-3-propylimidazolium hexafluorophosphate; 98%. One potential application is in the development of new drug delivery systems. 1-Ethyl-3-propylimidazolium hexafluorophosphate; 98% could also be used in the development of new catalysts for organic synthesis. Additionally, 1-Ethyl-3-propylimidazolium hexafluorophosphate; 98% could be used in the development of new materials for energy storage and conversion, such as batteries and fuel cells. 1-Ethyl-3-propylimidazolium hexafluorophosphate; 98% could also be used in the development of new separations and purification processes. Finally, 1-Ethyl-3-propylimidazolium hexafluorophosphate; 98% could be used in the development of new nanomaterials and nanodevices.

Synthesemethoden

1-Ethyl-3-propylimidazolium hexafluorophosphate; 98% can be synthesized through a simple two-step procedure. The first step involves the reaction of 1-ethyl-3-propylimidazole with phosphorus oxychloride, which yields 1-ethyl-3-propylimidazolium chloride. The second step involves the reaction of the 1-ethyl-3-propylimidazolium chloride with hexafluorophosphoric acid, which yields 1-Ethyl-3-propylimidazolium hexafluorophosphate; 98%. The entire synthesis process is relatively simple and can be completed in a short amount of time.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-3-propylimidazolium hexafluorophosphate; 98% has been used in a variety of scientific research applications. It has been used as a solvent in various organic syntheses, as a catalyst in the production of biodiesel, and as an electrolyte in electrochemical cells. 1-Ethyl-3-propylimidazolium hexafluorophosphate; 98% has also been used in the separation of proteins and peptides, and in the extraction of metals from aqueous solutions. 1-Ethyl-3-propylimidazolium hexafluorophosphate; 98% has also been used in the production of nanomaterials such as carbon nanotubes and graphene.

Safety and Hazards

Eigenschaften

IUPAC Name |

1-ethyl-3-propylimidazol-3-ium;hexafluorophosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.F6P/c1-3-5-10-7-6-9(4-2)8-10;1-7(2,3,4,5)6/h6-8H,3-5H2,1-2H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMERJXUFFOLCDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=CN(C=C1)CC.F[P-](F)(F)(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F6N2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2S)-1-[(11bR)-2,6-Bis(trimethylsilyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310590.png)

![1-{(2R)-1-[(11bR)-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310597.png)

![Perallyloxycucurbit[6]uril (AOCB[6]) potassium sulfate, 94% mod](/img/structure/B6310600.png)

![1-{(2S)-1-[(11bS)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310602.png)